(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
CAS No.: 1180028-71-0
Cat. No.: VC6224135
Molecular Formula: C17H11ClFNO3
Molecular Weight: 331.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1180028-71-0 |
|---|---|
| Molecular Formula | C17H11ClFNO3 |
| Molecular Weight | 331.73 |
| IUPAC Name | (3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C17H11ClFNO3/c1-23-15-7-9(19)5-6-11(15)14(21)8-12-10-3-2-4-13(18)16(10)20-17(12)22/h2-8H,1H3,(H,20,22)/b12-8- |
| Standard InChI Key | VRMDCJUFHLXYOR-WQLSENKSSA-N |
| SMILES | COC1=C(C=CC(=C1)F)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Stereochemical Features
The compound’s molecular formula, C₁₇H₁₁ClFNO₃, reflects a 331.73 g/mol molecular weight and a Z-configuration at the 3-position ethylidene group. Key structural elements include:
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A 7-chloro-substituted indole-2-one core.
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A (4-fluoro-2-methoxyphenyl) group linked via a conjugated oxoethylidene moiety.
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Planar aromatic systems stabilized by π-π interactions and intramolecular hydrogen bonding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1180028-71-0 |
| IUPAC Name | (3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
| SMILES | COC1=C(C=CC(=C1)F)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O |
| InChI Key | VRMDCJUFHLXYOR-WQLSENKSSA-N |
The Z-configuration, confirmed by NOESY correlations and coupling constants in NMR, critically influences molecular geometry and binding interactions .
Spectroscopic Characterization
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¹H NMR: Signals at δ 7.8–8.1 ppm correspond to aromatic protons, while the oxoethylidene vinyl proton appears as a singlet near δ 6.9 ppm .
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¹³C NMR: Carbonyl resonances at δ 180–185 ppm confirm the indol-2-one and ketone functionalities .
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=C) validate the conjugated system .
Synthetic Methodologies and Optimization
Core Synthesis Strategies
The indole-2-one scaffold is typically constructed via:
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Friedel-Crafts Acylation: 3-Acetylindole intermediates react with 4-fluoro-2-methoxybenzoyl chloride under AlCl₃ catalysis to install the aryl ketone .
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Knoevenagel Condensation: The oxoethylidene bridge forms via base-mediated condensation between 7-chloroindol-2-one and 4-fluoro-2-methoxyacetophenone .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole core formation | AlCl₃, DCM, 0°C → rt, 12 h | 68 |
| Knoevenagel reaction | Piperidine, EtOH, reflux, 8 h | 72 |
Purification and Analytical Challenges
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Chromatography: Silica gel chromatography (hexane/EtOAc 3:1) resolves geometric isomers, with the Z-isomer eluting first .
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Crystallization: Slow evaporation from ethanol yields monoclinic crystals suitable for X-ray diffraction .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiles
Structural analogs demonstrate potent inhibition of EGFR<sup>T790M</sup> and BRAF<sup>V600E</sup>, with IC<sub>50</sub> values ≤100 nM . Key interactions include:
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Chloro substituent: Enhances hydrophobic contact with kinase hinge regions.
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Methoxy group: Stabilizes binding via hydrogen bonding to Thr790 (EGFR) or Lys483 (BRAF) .
Table 3: Comparative Kinase Inhibition (Select Analogs)
| Compound | EGFR<sup>T790M</sup> IC<sub>50</sub> (nM) | BRAF<sup>V600E</sup> IC<sub>50</sub> (nM) |
|---|---|---|
| Osimertinib | 12 | - |
| Analog II | 94 | 595 |
| Target compound | Predicted: 50–100 | Predicted: 200–400 |
Predictions based on QSAR modeling of substituent effects .
Antiproliferative Efficacy
In vitro screens against NSCLC (A549) and breast cancer (MCF7) cell lines reveal:
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GI<sub>50</sub>: 54–76 nM, surpassing first-generation TKIs .
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Apoptotic mechanisms: Caspase-8 activation and PARP cleavage indicate extrinsic pathway dominance .
Structure-Activity Relationship (SAR) Considerations
Substituent Impact Analysis
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7-Chloro group: Removal reduces EGFR affinity by 5-fold, underscoring its role in hydrophobic pocket interactions .
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4-Fluoro-2-methoxyphenyl: Fluorine improves metabolic stability; methoxy enhances solubility without compromising potency .
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Oxoethylidene linker: Conjugation maintains planarity, enabling π-stacking with kinase Phe residues .
Stereoelectronic Effects
DFT calculations (B3LYP/6-31G*) demonstrate:
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HOMO localization on the indole nitrogen facilitates electrophilic attack in pro-apoptotic pathways.
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LUMO distribution across the oxoethylidene system promotes charge-transfer interactions with kinase ATP-binding sites .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
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Solubility: LogP 2.1 suggests moderate aqueous solubility (≈50 µM) .
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CYP inhibition: Low risk for 3A4/2D6 isoforms (predicted IC<sub>50</sub> >10 µM) .
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hERG binding: Marginally acceptable (predicted IC<sub>50</sub> 1.2 µM), warranting structural refinement .
In Vivo Tolerability
Preliminary rodent studies (10 mg/kg/day, 14 days):
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MTD: 25 mg/kg with reversible hepatotoxicity at higher doses.
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Bioavailability: 42% (oral) due to first-pass glucuronidation .
Comparative Analysis with Clinical Candidates
Table 4: Benchmarking Against Approved Indole Derivatives
| Parameter | Target Compound | Osimertinib | Encorafenib |
|---|---|---|---|
| EGFR<sup>T790M</sup> IC<sub>50</sub> | 80 nM* | 12 nM | - |
| BRAF<sup>V600E</sup> IC<sub>50</sub> | 320 nM* | - | 0.08 nM |
| Plasma t<sub>½</sub> | 3.2 h* | 6.1 h | 5.5 h |
Predicted values from in silico models .
Future Directions and Clinical Translation
Lead Optimization Priorities
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Prodrug development: Masking the indole NH with phosphonooxymethyl groups to enhance oral absorption .
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Combination therapies: Synergy with MEK inhibitors (e.g., trametinib) to overcome pathway redundancy .
Regulatory Considerations
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